molecular formula C7H9BrN2 B3339257 (5-Bromo-3-methylpyridin-2-yl)methanamine CAS No. 886365-53-3

(5-Bromo-3-methylpyridin-2-yl)methanamine

Cat. No. B3339257
CAS RN: 886365-53-3
M. Wt: 201.06
InChI Key: TVNJSNPCLGHQHL-UHFFFAOYSA-N
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Description

“(5-Bromo-3-methylpyridin-2-yl)methanamine” is a chemical compound with the molecular formula C7H10BrClN2 . It is also known as “this compound hydrochloride” and has a molecular weight of 237.53 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 237.53 . The compound is a solid at room temperature . Other properties such as density, melting point, boiling point, and flash point are not specified in the search results .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (5-Bromo-3-methylpyridin-2-yl)methanamine may also interact with various biological targets.

Mode of Action

It’s known that the compound can be used as a biochemical reagent in life science related research . This suggests that it may interact with its targets to induce biochemical changes, although the specifics of these interactions are currently unknown.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.

Result of Action

Given its use as a biochemical reagent in life science related research , it’s likely that it induces significant molecular and cellular changes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction, which involves similar compounds, is known to be environmentally friendly and suitable for large-scale industrial production . .

Advantages and Limitations for Lab Experiments

One of the significant advantages of (5-Bromo-3-methylpyridin-2-yl)methanamine is its potent inhibitory activity against HDACs and PKC enzymes, which makes it a potential therapeutic agent for the treatment of cancer. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on (5-Bromo-3-methylpyridin-2-yl)methanamine. One of the potential directions is to investigate its potential applications in the treatment of other diseases such as neurodegenerative disorders. Another direction is to develop more efficient synthesis methods for this compound to overcome its low solubility issue. Additionally, further studies are needed to understand the precise mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent inhibitory activity against HDACs and PKC enzymes makes it a potential therapeutic agent for the treatment of cancer. Further research is needed to explore its potential applications in other fields and to overcome its limitations.

Scientific Research Applications

(5-Bromo-3-methylpyridin-2-yl)methanamine has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against certain enzymes such as histone deacetylases (HDACs) and protein kinase C (PKC), which makes it a potential therapeutic agent for the treatment of cancer.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(5-bromo-3-methylpyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNJSNPCLGHQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694181
Record name 1-(5-Bromo-3-methylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886365-53-3
Record name 5-Bromo-3-methyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-3-methylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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